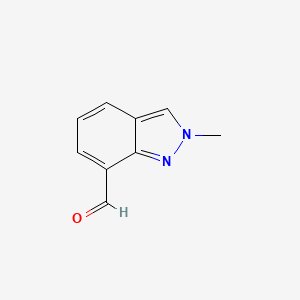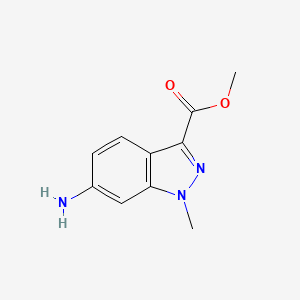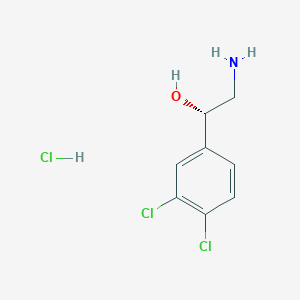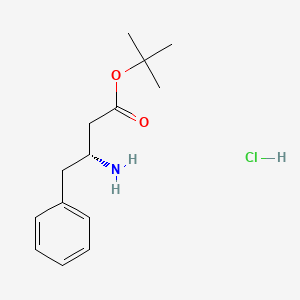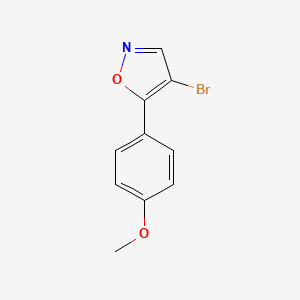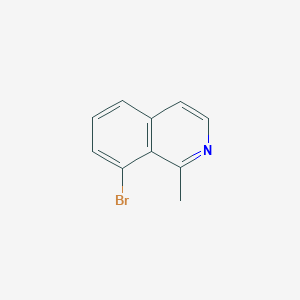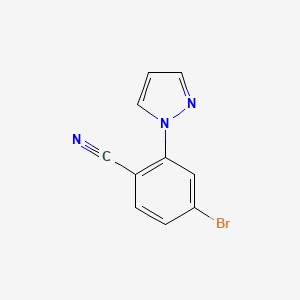
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid
Overview
Description
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid is a chemical compound that has been studied for its potential anticancer properties . It is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Synthesis Analysis
The synthesis of this compound involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound was established by NMR and MS analysis .Scientific Research Applications
Synthesis and Biological Evaluation of Triazole Derivatives
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid is part of the triazole derivatives, a class of compounds with significant pharmacological importance. Triazoles have been extensively studied for their broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural variations within the triazole class allow for the development of new drugs with diverse biological functions. Recent research emphasizes the preparation of triazole derivatives, including this compound, focusing on more efficient, green chemistry methodologies. These efforts aim to address current challenges in drug development for emerging diseases, bacterial resistance, and neglected diseases that significantly affect vulnerable populations (Ferreira et al., 2013).
Chemical Stability and Degradation Studies
The stability and degradation pathways of triazole derivatives, including compounds like this compound, are crucial for understanding their pharmacokinetics and environmental impact. A study on the degradation processes of nitisinone, a related triketone herbicide turned medical treatment, highlights the importance of understanding the stability of such compounds under various conditions. These insights are vital for comprehending the potential risks and benefits associated with the medical application of triazole derivatives (Barchańska et al., 2019).
Heterocyclic Compounds in Medicinal Chemistry
Triazoles, including this compound, play a significant role in medicinal chemistry due to their heterocyclic structure. These compounds have been evaluated for a wide spectrum of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The triazine scaffold, part of the triazole family, is considered an important core moiety for future drug development, underscoring the potential of triazole derivatives in therapeutic applications (Verma et al., 2019).
Mechanism of Action
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Result of Action
Some related 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Biochemical Analysis
Biochemical Properties
It has been found that some of the hybrids of this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines
Cellular Effects
It has been observed that some of the hybrids of this compound have shown inhibitory activities against certain cancer cell lines . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.
Properties
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWESYESHZREAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)


